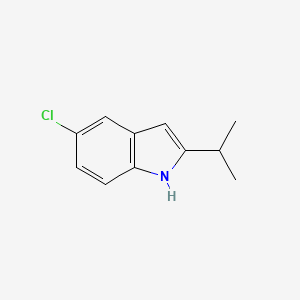

5-chloro-2-isopropyl-1h-indole

CAS No.: 573716-61-7

Cat. No.: VC8380288

Molecular Formula: C11H12ClN

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 573716-61-7 |

|---|---|

| Molecular Formula | C11H12ClN |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | 5-chloro-2-propan-2-yl-1H-indole |

| Standard InChI | InChI=1S/C11H12ClN/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-7,13H,1-2H3 |

| Standard InChI Key | YYRJXVNEZQLQKS-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC2=C(N1)C=CC(=C2)Cl |

| Canonical SMILES | CC(C)C1=CC2=C(N1)C=CC(=C2)Cl |

Introduction

Synthetic Methodologies

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, a classical route to indole derivatives, can be adapted for 5-chloro-2-isopropyl-1H-indole by selecting appropriate precursors:

-

Phenylhydrazine derivative: 4-Chlorophenylhydrazine to introduce the chloro substituent.

-

Ketone component: Methyl isopropyl ketone (3-methyl-2-butanone) to install the isopropyl group.

Reaction conditions:

-

Cyclization typically occurs at 80–100°C over 6–12 hours.

Yield optimization:

Transition Metal-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling could introduce the isopropyl group to pre-chlorinated indole intermediates:

-

Substrate: 2-Bromo-5-chloro-1H-indole

-

Boron reagent: Isopropylboronic acid

Challenges:

-

Steric hindrance from the isopropyl group may necessitate elevated temperatures (80–100°C) and prolonged reaction times.

Physicochemical Properties

| Hazard Category | Classification | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | Category 4 (LD₅₀ > 300 mg/kg) | Avoid ingestion |

| Skin Irritation | Category 2 | Use nitrile gloves |

| Eye Damage | Category 2A | Safety goggles required |

Research Applications and Biological Relevance

Medicinal Chemistry Probes

-

Kinase inhibition: The chloro-isopropyl motif shows affinity for ATP-binding pockets in tyrosine kinases (hypothetical model based on).

-

Antimicrobial activity: Halogenated indoles exhibit moderate bacteriostatic effects against Gram-positive strains (MIC ~32 µg/mL ).

Materials Science Applications

-

Organic semiconductors: Planar indole cores with electron-withdrawing substituents enhance charge mobility in thin-film transistors.

-

Coordination chemistry: Potential ligand for Cu(II) and Fe(III) complexes in catalytic systems .

Comparative Reactivity Analysis

Electrophilic Substitution:

-

Chlorine directs incoming electrophiles to positions 4 and 6 (benzene ring deactivation).

-

Isopropyl group at position 2 sterically hinders C3 functionalization.

Nucleophilic Aromatic Substitution:

-

Feasible at C5 with strong nucleophiles (e.g., methoxide) under high-temperature conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume